1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene
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Overview
Description
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene is an organic compound characterized by its complex structure, which includes a nitrobenzene core substituted with methoxyphenoxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by etherification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases such as sodium hydroxide for etherification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 1-[2-(2-methoxyphenoxy)ethoxy]-2-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy and ethoxy groups may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene
- 1-[2-(2-methoxyphenoxy)ethoxy]-2-aminobenzene
- 1-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethyl)piperidine
Uniqueness
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its combination of nitro, methoxyphenoxy, and ethoxy groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-14-8-4-5-9-15(14)21-11-10-20-13-7-3-2-6-12(13)16(17)18/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPMVYRQKGVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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